molecular formula C15H17ClF3NO3 B1581707 Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 21928-40-5

Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1581707
CAS No.: 21928-40-5
M. Wt: 351.75 g/mol
InChI Key: FZKYRYDPWDERJV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound features a trifluoromethyl group, a chloro substituent, and a hydroxyl group on the piperidine ring, making it a unique and versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-3-(trifluoromethyl)aniline as the starting material.

  • Reaction Steps: The aniline undergoes acylation with ethyl chloroformate to form the corresponding carbamate. Subsequent reduction and cyclization steps lead to the formation of the piperidine ring.

  • Reaction Conditions: The reactions are usually carried out under anhydrous conditions, using a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods:

  • Scale-Up: The synthesis is performed on an industrial scale using reactors designed to handle large volumes and maintain precise control over reaction conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form the corresponding ketone.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbamate group.

  • Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide or iodide can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine-4-one derivatives.

  • Reduction Products: Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

  • Substitution Products: Various azides or iodides substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological targets. Medicine: The compound and its derivatives are investigated for their potential analgesic and anti-inflammatory properties. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets, leading to specific biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Phenoperidine: A phenylpiperidine derivative with analgesic properties.

  • Anileridine: Another piperidine derivative used as an analgesic.

  • Piminodine: A compound with similar structural features and potential analgesic effects.

Uniqueness: Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3NO3/c1-2-23-13(21)20-7-5-14(22,6-8-20)10-3-4-12(16)11(9-10)15(17,18)19/h3-4,9,22H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKYRYDPWDERJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944526
Record name Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21928-40-5
Record name Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21928-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidine (ACROS Co., 2.0 g) was dissolved in methylene chloride (10 ml), and pyridine (0.6 ml) and ethyl chloroformate (0.8 ml) were added thereto. The mixture was stirred at room temperature for 5 hr. After completion of the reaction, the reaction mixture was concentrated. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (1:2)) to give 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinecarboxylic acid ethyl ester (2.03 g, yield 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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